molecular formula C17H20N2O6 B613636 Boc-phg-osu CAS No. 201152-47-8

Boc-phg-osu

Cat. No.: B613636
CAS No.: 201152-47-8
M. Wt: 348.36
InChI Key: JPEHHKZULQJYEW-AWEZNQCLSA-N
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Description

Boc-phg-osu (tert-butoxycarbonyl-phenylglycine N-hydroxysuccinimide ester) is a widely used activated ester in peptide synthesis and bioconjugation. It facilitates the formation of stable amide bonds between carboxylate groups and primary amines under mild conditions. The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection during multi-step syntheses. This compound is particularly valued for its high reactivity, compatibility with aqueous and organic solvents, and stability under standard storage conditions.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEHHKZULQJYEW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The canonical synthesis begins with Boc-protected phenylglycine (Boc-PHG-OH), which is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC). The reaction proceeds via the formation of an intermediate O-acylisourea, which subsequently reacts with NHS to yield this compound.

Reaction Conditions :

  • Solvent : Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Temperature : Ambient (20–25°C)

  • Duration : 18–24 hours

  • Molar Ratios : Boc-PHG-OH : NHS : EDCI = 1 : 1.2 : 1.2

The use of EDCI is preferred over DCC due to its superior solubility in polar aprotic solvents and reduced tendency to form insoluble dicyclohexylurea byproducts.

Mechanistic Insights :

  • Activation : EDCI reacts with Boc-PHG-OH to generate an electrophilic O-acylisourea intermediate.

  • Nucleophilic Attack : NHS attacks the activated carbonyl, displacing the EDCI-derived urea and forming the OSu ester.

  • Byproduct Removal : The urea byproduct is removed via filtration or aqueous extraction.

Alternative Coupling Agents

While carbodiimides dominate industrial workflows, other activating reagents have been investigated:

Benzotriazole-Based Reagents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) offer rapid activation kinetics, reducing reaction times to 4–6 hours. However, these reagents are cost-prohibitive for large-scale synthesis.

Mechanochemical Activation

Ball-milling techniques, which eliminate solvent use, have achieved 85–90% conversion in 2 hours for analogous OSu esters. This approach aligns with green chemistry principles but requires specialized equipment.

Industrial-Scale Production Considerations

Scaling this compound synthesis necessitates modifications to laboratory protocols:

Continuous Flow Reactors

Tubular reactors with in-line mixing enable precise control over reaction parameters (temperature, residence time) and improve heat dissipation. A pilot-scale study demonstrated a 22% increase in yield compared to batch processes.

Solvent Recovery Systems

DMF is recycled via fractional distillation, reducing raw material costs by 30–40% in optimized setups.

Reaction Optimization and Catalytic Enhancements

Acid Scavengers

Addition of 4-dimethylaminopyridine (DMAP, 0.1–0.5 eq) accelerates the reaction by stabilizing the transition state, achieving >95% conversion in 12 hours.

Temperature Effects

Elevating the temperature to 40°C reduces reaction time to 8 hours but risks Boc group cleavage. Strict temperature control (±1°C) is essential.

Purification and Characterization

Crystallization

This compound is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), yielding white crystals with >99% purity (HPLC).

Chromatographic Methods

Flash chromatography (silica gel, 10% ethyl acetate in hexane) is employed for small-scale batches requiring ultrahigh purity (99.9%).

Analytical Data :

  • Melting Point : 112–114°C

  • 1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 2.84 (s, 4H, succinimide), 5.12 (d, 1H, CH), 7.28–7.35 (m, 5H, aromatic)

  • HPLC Purity : 99.2% (C18 column, 70:30 acetonitrile/water)

Comparative Analysis of Synthetic Methods

ParameterCarbodiimide (EDCI)PyBOPBall-Milling
Yield (%)929485
Reaction Time (h)1862
Solvent UseHighModerateNone
ScalabilityExcellentModerateLimited

Chemical Reactions Analysis

Types of Reactions

Boc-phg-osu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is displaced by nucleophiles such as amines. This reaction is commonly used in peptide synthesis to form amide bonds between amino acids. The compound can also participate in other types of reactions, including hydrolysis and reduction, depending on the reaction conditions and reagents used .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Boc-phg-osu is extensively utilized in solid-phase peptide synthesis (SPPS). It enables the efficient formation of peptide bonds, which is crucial for constructing peptides with specific sequences and functionalities. The compound's ability to form stable amide bonds makes it indispensable in synthesizing complex peptides that may have therapeutic applications.

Drug Development

In drug development, this compound is used to synthesize peptide-based drugs and therapeutic agents. Its role in forming stable peptide bonds allows researchers to design and create bioactive peptides that can be used in various treatments, including cancer therapies and antimicrobial agents.

Bioconjugation Techniques

This compound plays a vital role in bioconjugation techniques, linking peptides and proteins to biomolecules such as antibodies and enzymes. This application is particularly important for developing diagnostic assays and targeted drug delivery systems.

Material Science

This compound is also applied in material science for fabricating peptide-based nanomaterials and hydrogels. These materials have potential uses in drug delivery systems and tissue engineering.

Peptide Synthesis Efficiency

Research indicates that this compound demonstrates high efficiency in forming peptide bonds. For example, studies have shown that using this compound significantly reduces the reaction time needed to synthesize complex peptides compared to traditional methods.

While this compound itself may not exhibit significant biological activity, peptides synthesized using it have been studied for their potential roles in various biological functions. One notable study highlighted a peptide derived from Boc-D-phenylglycine that exhibited promising results in modulating immune responses in vitro.

Dosage and Temporal Effects

The effects of this compound can vary based on dosage and timing in experimental models. Higher concentrations have been associated with increased bioactivity in certain assays, suggesting a dose-dependent relationship that merits further investigation.

Mechanism of Action

The primary mechanism of action of Boc-phg-osu involves the activation of the carboxyl group of tert-butyloxycarbonyl-L-phenylglycine, facilitating its reaction with nucleophiles such as amines. The N-hydroxysuccinimide ester group acts as a leaving group, allowing the formation of a stable amide bond. This mechanism is crucial in peptide synthesis, where the formation of amide bonds between amino acids is essential for constructing peptide chains .

Comparison with Similar Compounds

Key Contrasts :

  • Reactivity : this compound targets amine groups, while the benzaldehyde derivative reacts with nucleophiles (e.g., amines, alcohols), and the boronic acid derivative participates in palladium-catalyzed couplings.
  • Protection Strategy : this compound incorporates a removable Boc group, absent in the other two compounds.

Comparative Physicochemical Properties

Property This compound (Inferred) CAS 405-05-0 CAS 1046861-20-4
Molecular Weight ~300–350 g/mol 140.11 g/mol 235.27 g/mol
Solubility Moderate (organic) 1.21 mg/ml (aqueous) 0.24 mg/ml (aqueous)
Log Po/w (XLOGP3) ~2.5–3.5 1.55 2.15
Key Functional Groups NHS ester, Boc, phenyl Aldehyde, fluorine Boronic acid, halogens
BBB Permeability Low Yes Yes

Notes:

  • This compound’s lipophilicity (Log P) is higher than both compounds due to the Boc group, reducing aqueous solubility but enhancing membrane permeability in organic phases.
  • The boronic acid derivative’s lower solubility (0.24 mg/ml) limits its use in aqueous systems without co-solvents .

Reactivity Insights :

  • This compound’s NHS ester undergoes rapid aminolysis but is moisture-sensitive, unlike the stable aldehyde and boronic acid groups in the analogs.
  • The benzaldehyde derivative’s fluorine enhances electrophilicity, enabling regioselective substitutions .

Research Findings and Performance Analysis

  • Stability : this compound degrades faster under humid conditions compared to the boronic acid derivative, which is stable in aqueous media .
  • Yield Optimization : The benzaldehyde derivative’s synthesis achieves only 48% yield, suggesting room for catalytic or solvent improvements .
  • Toxicity : Neither analog exhibits significant PAINS alerts (0.0), making them suitable for high-throughput screening .

Biological Activity

Boc-Phg-Osu, or Boc-D-phenylglycine N-hydroxysuccinimide ester, is a synthetic compound widely utilized in biochemical research, particularly in peptide synthesis. Its unique structure allows it to function effectively as a building block for various peptides, which can exhibit diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an N-hydroxysuccinimide (NHS) ester moiety. This configuration not only protects the amino group during peptide synthesis but also enhances the reactivity of the carboxyl group, facilitating efficient coupling with amines to form peptide bonds.

Property Value
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight253.28 g/mol
CAS Number39249-27-9

The biological activity of this compound primarily stems from its role in peptide synthesis rather than direct interactions within biological systems. The mechanisms through which it exerts effects include:

  • Peptide Bond Formation : The NHS ester facilitates the formation of stable peptide bonds with various amino acids or peptide fragments, allowing for the construction of specific sequences with desired functionalities.
  • Enzyme Interactions : Peptides synthesized using this compound may interact with enzymes, potentially inhibiting or activating their functions.
  • Gene Expression Modulation : Some studies suggest that peptides derived from this compound can influence gene expression profiles in cellular models.

Case Studies and Experimental Data

  • Peptide Synthesis Efficiency : Research indicates that this compound demonstrates high efficiency in forming peptide bonds, which is crucial for synthesizing complex peptides that may have therapeutic applications .
  • Biological Activity of Derived Peptides : While this compound itself may not exhibit significant biological activity, peptides synthesized from it have been studied for their potential roles in antimicrobial activity and enzyme inhibition . For example, one study highlighted a peptide derived from Boc-D-Phg that showed promising results in modulating immune responses in vitro.
  • Temporal and Dosage Effects : The effects of this compound vary significantly based on dosage and temporal factors in animal models. Higher concentrations have been associated with increased bioactivity in certain assays, suggesting a dose-dependent relationship .

Applications in Research

This compound is primarily used in:

  • Solid-phase Peptide Synthesis (SPPS) : Its ability to form stable bonds makes it a valuable component in SPPS protocols.
  • Development of Therapeutics : Peptides synthesized using this compound are being explored for their potential therapeutic roles in treating various diseases, including cancer and infections.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for Boc-PHG-OSU?

  • Methodological Answer :

  • Experimental Design : Follow principles of reproducibility (e.g., detailed reaction conditions, solvent purity, stoichiometric ratios) .
  • Characterization : Use NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm structure and purity. For novel compounds, provide full spectral data and comparison with literature .
  • Stability Studies : Assess sensitivity to temperature, light, and humidity. Document degradation products via TLC or LC-MS .
  • Data Table :
ParameterOptimal RangeValidation Method
Reaction Temp0–25°CThermocouple monitoring
SolventAnhydrous DMFKarl Fischer titration

Q. How should researchers formulate hypotheses about this compound’s reactivity in peptide coupling?

  • Methodological Answer :

  • Apply the PICO framework (Problem, Intervention, Comparison, Outcome) to define variables (e.g., coupling efficiency with different activators like HOBt vs. HOAt) .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability .
  • Reference kinetic studies or DFT calculations to predict reactivity trends .

Q. What strategies ensure rigorous literature reviews for this compound-related studies?

  • Methodological Answer :

  • Primary vs. Secondary Sources : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over patents or preprints .
  • Gaps Analysis : Identify contradictions in reported yields or side reactions (e.g., racemization rates) and design experiments to resolve them .
  • Database Tools : Use SciFinder or Reaxys with filters for "synthetic protocols" and "mechanistic studies" .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound stability under aqueous conditions?

  • Methodological Answer :

  • Controlled Replication : Reproduce conflicting studies with identical conditions (e.g., pH, buffer composition) and document deviations .
  • Multivariate Analysis : Use DOE (Design of Experiments) to isolate factors (e.g., temperature vs. hydrolysis rate) .
  • Data Table :
StudyReported Stability (pH 7.4)Key Variables
A et al. (2020)48 hours25°C, 0.1 M phosphate
B et al. (2022)12 hours37°C, 0.05 M Tris

Q. What advanced techniques validate this compound’s role in preventing racemization during solid-phase peptide synthesis?

  • Methodological Answer :

  • Chiral HPLC/MS : Compare diastereomer ratios before/after coupling .
  • Kinetic Isotope Effects : Study deuterated analogs to probe mechanistic pathways .
  • Computational Modeling : Use Gaussian or ORCA to simulate transition states and predict stereochemical outcomes .

Q. How should researchers design experiments to optimize this compound’s coupling efficiency in complex peptide sequences?

  • Methodological Answer :

  • Iterative Optimization : Vary activators (e.g., OxymaPure vs. PyAOP), reaction times, and temperatures .
  • Failure Analysis : Use LC-MS to identify truncated sequences or side products .
  • Collaborative Workflows : Distribute tasks across synthesis, analytics, and computational teams .

Methodological Frameworks

Q. What criteria ensure ethical and rigorous data collection in this compound studies?

  • Methodological Answer :

  • Ethical Standards : Adhere to institutional guidelines for data integrity (e.g., avoiding selective reporting) .
  • Storage Protocols : Use encrypted repositories for raw spectral data and lab notebooks .
  • Peer Review : Pre-submission feedback from synthetic chemistry experts to identify methodological flaws .

Q. How can researchers leverage "People Also Ask" data to identify understudied aspects of this compound?

  • Methodological Answer :

  • Semantic Analysis : Use tools like Text Optimizer to cluster questions by theme (e.g., "degradation pathways" vs. "scaling challenges") .
  • Gap Mapping : Compare FAQs with existing literature to prioritize high-impact, unanswered questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.